1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a piperazine ring, which is further connected to a methanone group. Its distinct structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process, reducing the time and cost associated with manual purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways involved may include the inhibition of certain enzymes or the activation of specific signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for the treatment of hypertension and also targets alpha1-adrenergic receptors.
Uniqueness
What sets 1-(2,5-DICHLOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE apart from these similar compounds is its specific substitution pattern on the phenyl rings and the presence of the methoxy group, which can influence its binding affinity and selectivity for certain biological targets. This unique structure may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18Cl2N2O2 |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-24-17-5-3-2-4-16(17)21-8-10-22(11-9-21)18(23)14-12-13(19)6-7-15(14)20/h2-7,12H,8-11H2,1H3 |
InChI Key |
UVBJDNSTWNLQBV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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